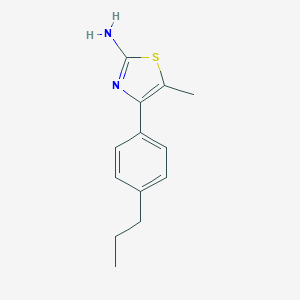

5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-4-10-5-7-11(8-6-10)12-9(2)16-13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARHNGNYUDSWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357088 | |

| Record name | 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438223-45-1 | |

| Record name | 5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Anticipated Biological Activity of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Authored by a Senior Application Scientist

Foreword: The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide delves into the projected biological activities of a specific, yet lesser-studied derivative, this compound. While direct experimental data for this compound is not extensively available in public literature, this document synthesizes the wealth of knowledge surrounding the 2-aminothiazole scaffold to provide a scientifically grounded forecast of its potential therapeutic applications. This analysis is intended for researchers, scientists, and drug development professionals to guide future investigations into this promising molecule.

Physicochemical Profile of the Core Moiety

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C12H14N2S | PubChem CID 61025282[4] |

| Molecular Weight | 218.32 g/mol | PubChem CID 61025282[4] |

| IUPAC Name | This compound | ChemicalBook[5][6][7] |

| CAS Number | 438223-45-1 | ChemicalBook[5][6][7] |

| Predicted LogP | 3.6 | PubChem CID 61025282[4] |

| Hydrogen Bond Donors | 1 | PubChem CID 61025282[4] |

| Hydrogen Bond Acceptors | 2 | PubChem CID 61025282[4] |

The predicted LogP value of 3.6 suggests good lipid solubility, which may facilitate passage across cellular membranes, a desirable characteristic for intracellular drug targets.[4]

Projected Anticancer Activity: A Primary Therapeutic Avenue

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[8][9][10] Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[9][10][11] Some, like Dasatinib, are approved anticancer drugs, underscoring the clinical relevance of this chemical class.[8][10]

Probable Mechanisms of Action

Based on extensive research into related compounds, this compound is likely to exert anticancer effects through one or more of the following mechanisms:

-

Inhibition of Protein Kinases: Many 2-aminothiazole derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), Aurora kinases, and receptor tyrosine kinases (e.g., EGFR, VEGFR).[9]

-

Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[12][13] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell division.[13]

Visualization of a Potential Signaling Pathway

The following diagram illustrates a plausible mechanism involving the inhibition of a generic receptor tyrosine kinase (RTK) pathway, a common target for 2-aminothiazole-based anticancer agents.

Caption: Potential inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Quantitative Context: Potency of Related Compounds

To provide a benchmark for potential efficacy, the following table summarizes the in vitro antiproliferative activity of various 2-aminothiazole derivatives against common cancer cell lines, as reported in the literature.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted thiazole amides | HT29 (Colon) | 0.63 | [9] |

| 2,4-disubstituted thiazole amides | HeLa (Cervical) | 6.05 | [9] |

| 4-methylthiazole derivatives | MCF-7 (Breast) | 7.7 | [12] |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | [13] |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of a test compound on cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Projected Antimicrobial Activity

Thiazole-containing compounds are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[14][15][16] Their mechanism often involves the disruption of microbial cellular processes.[14][15]

Probable Mechanisms of Action

-

Cell Membrane Disruption: The lipophilic nature of the propylphenyl group combined with the heterocyclic thiazole ring may allow the compound to intercalate into and disrupt the integrity of bacterial or fungal cell membranes, leading to leakage of cellular contents and cell death.[15]

-

Enzyme Inhibition: Thiazole derivatives can inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[14]

Visualization of an Experimental Workflow for Antimicrobial Screening

Caption: A streamlined workflow for determining Minimum Inhibitory Concentration (MIC).

Projected Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have shown promise as anti-inflammatory agents.[1][2][3] Their mechanisms often involve the modulation of key inflammatory pathways.

Probable Mechanisms of Action

-

Dual COX/LOX Inhibition: A notable mechanism for some 2-aminothiazoles is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

-

Free Radical Scavenging: The compound may also act as an antioxidant, scavenging free radicals that contribute to oxidative stress and inflammation.[1][17]

Visualization of the Arachidonic Acid Cascade

Caption: Dual inhibition of COX and LOX pathways by the target compound.

Conclusion and Future Directions

While direct biological data for this compound remains to be published, the extensive body of research on the 2-aminothiazole scaffold provides a strong rationale for investigating its therapeutic potential. The evidence overwhelmingly suggests that this compound is a prime candidate for anticancer, antimicrobial, and anti-inflammatory screening. The presence of the 4-propylphenyl and 5-methyl substituents offers a unique structural variation that warrants detailed investigation to understand their contribution to the overall activity profile. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to validate these scientifically-grounded projections.

References

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- Synthesis and Anticancer Activities of Some Thiazole Deriv

- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets. Benchchem.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- 2-(2-hydroxy-4-methylphenyl)aminothiazole Hydrochloride as a Dual Inhibitor of cyclooxygenase/lipoxygenase and a Free Radical Scavenger.

- The Potential of Thiazole Deriv

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online.

- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PubMed Central.

- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv

- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.

- 5-(4-Propylphenyl)thiazol-2-amine. PubChem.

- This compound. ChemicalBook.

- This compound. ChemicalBook.

- 438223-45-1(this compound) Product Description. ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. 5-(4-Propylphenyl)thiazol-2-amine | C12H14N2S | CID 61025282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 438223-45-1 [chemicalbook.com]

- 6. This compound CAS#: 438223-45-1 [chemicalbook.com]

- 7. 438223-45-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. jchemrev.com [jchemrev.com]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol Guide for the Analytical Characterization of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of the novel compound 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a significant pharmacophore in drug discovery, and rigorous analytical characterization is paramount for advancing such candidates through the development pipeline. This document outlines strategic protocols for identity, purity, and stability assessment, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis. The protocols provided herein are designed as robust starting points for method development and validation, grounded in established principles for analogous chemical structures. Each section explains the causality behind the selection of specific techniques and parameters, ensuring a scientifically sound approach to the comprehensive analysis of this target compound.

Introduction: The Significance of Analytical Rigor

This compound is a heterocyclic compound featuring a substituted 2-aminothiazole core. This structural motif is recognized as a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active agents.[1][2] Given its potential role in drug development, establishing a comprehensive analytical profile is a critical, non-negotiable step. This profile serves as the foundation for all subsequent research, from preclinical evaluation to quality control in manufacturing.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed set of application notes and starting protocols for the definitive characterization of this molecule. The methodologies are designed to be self-validating, ensuring that the data generated is accurate, reproducible, and reliable.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential for method development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂S | PubChem |

| Molecular Weight | 232.35 g/mol | PubChem |

| Monoisotopic Mass | 232.10342 Da | PubChem[3] |

| Predicted XlogP | 4.0 | PubChem[3] |

Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's predicted hydrophobicity (XlogP of 4.0).

Rationale for Method Selection

The non-polar nature of the propylphenyl moiety and the overall aromaticity of the molecule make it well-suited for retention on a non-polar stationary phase like C18. A mobile phase consisting of an aqueous component and an organic solvent will be used to elute the compound. The inclusion of an acid modifier (e.g., formic acid or phosphoric acid) in the mobile phase is crucial for ensuring sharp, symmetrical peak shapes by protonating the amine group and minimizing undesirable interactions with residual silanols on the stationary phase.[4]

Experimental Workflow: HPLC Method Development

Caption: Workflow for HPLC method development and analysis.

Starting Protocol: RP-HPLC Method

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 50 mm x 4.6 mm, 5 µm | A standard column for reverse-phase separation of small molecules.[4] |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte. MS-compatible. |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 10% to 95% B over 10 minutes | A broad gradient is suitable for initial screening to determine the optimal elution conditions. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[4] |

| Column Temperature | 30 °C | Provides stable retention times. |

| Injection Volume | 5 µL | A typical injection volume to avoid peak distortion. |

| UV Detection | 272 nm | Based on methods for analogous aminothiazole structures.[4] A full UV-Vis scan should be performed to determine the optimal wavelength. |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

Self-Validation: The system suitability should be confirmed by injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and tailing factor. Linearity should be established by creating a calibration curve with a series of standards of known concentrations.

Structural Elucidation: NMR and Mass Spectrometry

A combination of NMR and Mass Spectrometry is required for the unambiguous confirmation of the chemical structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

MS provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural information. Electrospray Ionization (ESI) in positive ion mode is the recommended technique, as the 2-amino group is readily protonated.

| Parameter | Predicted Value | Rationale |

| Ionization Mode | ESI+ | The basic amine group will readily accept a proton. |

| [M+H]⁺ | m/z 233.1107 | Calculated from the monoisotopic mass of the neutral molecule (232.1034 Da) plus a proton.[3] |

| [M+Na]⁺ | m/z 255.0926 | Sodium adducts are commonly observed in ESI-MS.[3] |

-

System: Couple the HPLC system described in Section 2.3 to a mass spectrometer.

-

Ionization: Utilize an ESI source in positive ion mode.

-

Analysis: Perform a full scan analysis to identify the [M+H]⁺ ion.

-

Fragmentation (MS/MS): Isolate the parent ion (m/z 233.11) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. The fragmentation of the thiazole ring and the propylphenyl side chain will provide confirmation of the structure.[5]

Caption: Predicted major fragmentation pathways in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are essential for structural confirmation.

The following table provides estimated chemical shifts based on the analysis of similar structures.[6] The actual spectra must be acquired for definitive assignment.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiazole-NH₂ | ~7.0 (broad singlet, 2H) | - |

| Aromatic-H (phenyl) | 7.2 - 7.5 (multiplet, 4H) | 125.0 - 140.0 |

| Thiazole-CH₃ | ~2.4 (singlet, 3H) | ~15.0 |

| Propyl-CH₂ (benzylic) | ~2.6 (triplet, 2H) | ~38.0 |

| Propyl-CH₂ | ~1.6 (sextet, 2H) | ~24.0 |

| Propyl-CH₃ | ~0.9 (triplet, 3H) | ~14.0 |

| **Thiazole-C2 (C-NH₂) ** | - | ~168.0 |

| Thiazole-C4 | - | ~145.0 |

| Thiazole-C5 | - | ~115.0 |

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) experiments to confirm connectivity and finalize assignments.

Thermal Properties and Stability Assessment

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of the compound, including its melting point, thermal stability, and purity.[7]

Rationale and Workflow

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and the detection of polymorphic transitions. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperature.[8]

Caption: General workflow for TGA and DSC analysis.

Protocol: TGA and DSC Analysis

| Parameter | Recommended Setting | Purpose |

| Instrument | Simultaneous Thermal Analyzer (STA) or separate TGA/DSC | An STA allows for concurrent data collection on the same sample.[8] |

| Sample Mass | 3 - 5 mg | A typical sample size for pharmaceutical thermal analysis. |

| Heating Rate | 10 °C/min | A standard heating rate that balances resolution and analysis time. |

| Temperature Range | 30 °C to 350 °C (or higher if needed) | To cover melting and initial decomposition. |

| Purge Gas | Nitrogen (30 mL/min) | Provides an inert atmosphere to prevent oxidative degradation. |

| Crucible | Aluminum or Alumina | Standard sample pans for this temperature range. |

Data Interpretation:

-

DSC: A sharp endotherm will indicate the melting point. The absence of other thermal events before the melt suggests a single crystalline form.

-

TGA: A stable baseline followed by a sharp drop in mass indicates the onset of thermal decomposition.

Elemental Analysis

Elemental analysis (CHN/S) provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur. This is a fundamental technique for confirming the identity of a newly synthesized compound.

Protocol: CHNS Analysis

-

Sample Preparation: Accurately weigh approximately 2 mg of the highly purified and dried sample.

-

Instrumentation: Use a dedicated CHNS elemental analyzer.

-

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

-

Comparison: The experimentally determined weight percentages are compared to the theoretical values.

Theoretical vs. Expected Results

| Element | Theoretical Weight % |

| Carbon (C) | 67.19% |

| Hydrogen (H) | 6.94% |

| Nitrogen (N) | 12.06% |

| Sulfur (S) | 13.80% |

Self-Validation: The experimental results should be within ±0.4% of the theoretical values to confirm the elemental composition and, by extension, the molecular formula.

Conclusion

The analytical methods outlined in this guide provide a comprehensive and robust framework for the complete characterization of this compound. By systematically applying these chromatographic, spectroscopic, thermal, and elemental analysis techniques, researchers can confidently establish the identity, purity, and stability of this compound. Adherence to these protocols will generate high-quality, reproducible data, which is essential for informed decision-making in the drug discovery and development process. It is imperative to note that these protocols serve as validated starting points and should be fully optimized and validated for their specific intended applications.

References

-

SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]

-

Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]

-

Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. BMC Chemistry. Retrieved from [Link]

-

Rojek, B., & Wesolowski, M. (2022). A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. Retrieved from [Link]

-

ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

-

Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]

-

HETEROCYCLES. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. Retrieved from [Link]

-

Perfumer & Flavorist. (2006). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, Anticandidal and Anticancer study. Retrieved from [Link]

-

ResearchGate. (n.d.). studies and synthesis of nitrogen, sulphur containing heterocycles and their biological evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

-

IJPPR. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

-

PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 8. azom.com [azom.com]

Structural Elucidation of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine using Advanced NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices is explained, and a detailed analysis of the expected spectral data is presented to guide researchers in the unambiguous structural verification and purity assessment of this and structurally related molecules.

Introduction: The Imperative for Structural Verification

This compound belongs to the 2-aminothiazole class, a privileged scaffold in drug discovery known for a wide range of biological activities.[1] Accurate and irrefutable structural confirmation is the cornerstone of any research and development program, ensuring that biological or material properties are correctly attributed to the molecule of interest.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution.[2] It provides granular information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note moves beyond basic spectral acquisition to provide a holistic workflow, from sample preparation to the strategic interpretation of advanced 2D NMR experiments, ensuring trustworthy and reproducible results.

Strategic Overview: An Integrated NMR Workflow

The complete characterization of the target molecule relies on a multi-faceted NMR approach. The workflow is designed to build a comprehensive picture of the molecular structure, with each experiment providing a unique layer of evidence.

Figure 1: Integrated workflow for NMR analysis.

Experimental Methodologies: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.

Protocol: Sample Preparation

This protocol is designed for small molecules (MW < 1000 g/mol ) to ensure high-quality, high-resolution spectra.

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

-

5 mm NMR tubes (high-precision)[3]

-

Glass Pasteur pipette and cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Weighing the Sample: For ¹H NMR, accurately weigh 5-10 mg of the compound. For a comprehensive set of experiments including ¹³C NMR, a more concentrated sample of 15-25 mg is recommended.[3][4]

-

Solvent Selection: The choice of solvent is critical. CDCl₃ is a common first choice for many organic molecules. However, the amine (-NH₂) protons may exchange or have a very broad signal. DMSO-d₆ is an excellent alternative as it is a hydrogen-bond acceptor, often resulting in sharper -NH₂ signals at a downfield chemical shift.[5][6] Solvent choice can significantly influence the chemical shifts of aromatic and amine protons.[7][8]

-

Dissolution: Transfer the weighed solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4][9] This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm tube, which is optimal for shimming.[10]

-

Mixing: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[10]

-

Filtration and Transfer: If any particulate matter remains, filter the solution directly into the NMR tube. This can be achieved by pushing a small plug of cotton or glass wool into a Pasteur pipette and transferring the solution through it.[3][9] Solid particles will degrade spectral quality by interfering with the magnetic field homogeneity.[3]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[9]

Protocol: NMR Data Acquisition

The following are general acquisition parameters for a 400 or 500 MHz spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

-

Number of Scans: 1024 to 4096 scans, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR Acquisition:

-

COSY: Use a standard gradient-selected sequence (e.g., cosygpqf).

-

HSQC: Use a standard gradient-selected sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2). Set the ¹J C-H coupling constant to ~145 Hz.

-

HMBC: Use a standard gradient-selected sequence (e.g., hmbcgplpndqf). Set the long-range coupling constant (ⁿJ C-H) to 8 Hz to observe 2- and 3-bond correlations.

-

Data Interpretation: Decoding the Spectra

The following sections detail the predicted NMR signals for this compound, providing a roadmap for spectral assignment.

(Self-generated image of the molecule's structure for annotation)Predicted ¹H NMR Data

The proton spectrum can be divided into distinct aliphatic and aromatic regions. The amine protons are often observed as a broad signal that can vary in position.[6]

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H-a | -CH₂-CH₂-CH₃ | ~0.95 | Triplet (t) | J ≈ 7.4 | 3H |

| H-b | -CH₂-CH₂ -CH₃ | ~1.65 | Sextet | J ≈ 7.5 | 2H |

| H-c | Ar-CH₂ -CH₂-CH₃ | ~2.60 | Triplet (t) | J ≈ 7.6 | 2H |

| H-d | Thiazole-CH₃ | ~2.40 | Singlet (s) | - | 3H |

| H-e | Aromatic (ortho to propyl) | ~7.25 | Doublet (d) | J ≈ 8.0 | 2H |

| H-f | Aromatic (meta to propyl) | ~7.35 | Doublet (d) | J ≈ 8.0 | 2H |

| H-g | -NH₂ | ~5.5-7.0 | Broad Singlet (br s) | - | 2H |

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.[6][11]

Predicted ¹³C NMR Data

The ¹³C spectrum provides a count of unique carbon environments.

| Label | Assignment | Predicted δ (ppm) |

| C-1 | -CH₂-CH₂-CH₃ | ~13.9 |

| C-2 | -CH₂-CH₂ -CH₃ | ~24.5 |

| C-3 | Ar-CH₂ -CH₂-CH₃ | ~37.8 |

| C-4 | Thiazole-CH₃ | ~12.0 |

| C-5 | C -NH₂ (Thiazole C2) | ~168.0 |

| C-6 | C -Ar (Thiazole C4) | ~148.0 |

| C-7 | C -CH₃ (Thiazole C5) | ~115.0 |

| C-8 | Aromatic (ortho to propyl) | ~129.0 |

| C-9 | Aromatic (meta to propyl) | ~128.5 |

| C-10 | Aromatic (C -CH₂) | ~142.0 |

| C-11 | Aromatic (C -Thiazole) | ~131.0 |

Note: These are typical chemical shift ranges.[12] DEPT-135 or APT experiments can be used to differentiate CH₃/CH from CH₂ carbons.

Unambiguous Assignment with 2D NMR

While 1D spectra provide the initial data, 2D experiments are essential for irrefutable assignment by revealing the connectivity between atoms.

-

COSY (¹H-¹H Correlation): This experiment will confirm the propyl chain spin system. Expect to see a cross-peak between H-a and H-b, and another between H-b and H-c. The aromatic protons H-e and H-f may show a weak correlation depending on the resolution.[13]

-

HSQC (¹H-¹³C One-Bond Correlation): This spectrum maps each proton to the carbon it is directly attached to. It will definitively link H-a to C-1, H-b to C-2, H-c to C-3, H-d to C-4, H-e to C-8, and H-f to C-9.[14][15]

-

HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for assembling the molecular fragments.[13][16] Key expected correlations are illustrated below.

Figure 2: Key HMBC correlations for structural assembly.

HMBC Interpretation Highlights:

-

Propyl-to-Phenyl Link: The benzylic protons (H-c) will show correlations to the ortho-aromatic carbon (C-8, ²J) and the ipso-carbon of the propyl group (C-10, ³J).

-

Phenyl-to-Thiazole Link: The aromatic protons adjacent to the thiazole ring (H-f) will show a crucial correlation to the thiazole carbon C-6 (²J), firmly establishing the connection between the two rings.

-

Methyl-to-Thiazole Link: The methyl protons (H-d) will correlate to both adjacent thiazole carbons, C-7 (²J) and C-6 (³J), confirming its position at C5 of the thiazole ring.

Conclusion

By systematically applying the protocols and interpretive strategies outlined in this guide, researchers can achieve confident and unambiguous structural characterization of this compound. This integrated workflow, combining meticulous sample preparation with a suite of 1D and 2D NMR experiments, provides a robust and self-validating system critical for the integrity of research in drug development and chemical sciences.

References

-

NMR Sample Preparation . (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

-

T. Schaefer & W. G. Schneider. (1960). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines . Journal of Inorganic and Nuclear Chemistry, 14, 239-240. Retrieved from [Link]

-

Small molecule NMR sample preparation . (2023, August 29). Emory University. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES . Defense Technical Information Center. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide . (n.d.). Organomation. Retrieved from [Link]

-

Sample Preparation . (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Schaefer, T. (2025, August 10). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines . ResearchGate. Retrieved from [Link]

-

5-HMR-2 Chemical Shift . (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Hirayama, M., et al. (1989). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional . Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. Retrieved from [Link]

-

Supporting Information for... . (n.d.). Source not specified. Retrieved from [Link]

-

d4ob01725k1.pdf . (2024). The Royal Society of Chemistry. Retrieved from [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d . (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential . (n.d.). AWS. Retrieved from [Link]

-

Chatterjee, A., et al. (2008). Biosynthesis of the Thiamin-Thiazole in Eukaryotes: Identification of a Thiazole Tautomer Intermediate . PMC, NIH. Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only . (n.d.). Source not specified. Retrieved from [Link]

-

¹H NMR spectrum of the thiazole derivative B . (n.d.). ResearchGate. Retrieved from [Link]

-

Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... . (n.d.). ResearchGate. Retrieved from [Link]

-

Common 2D (COSY, HSQC, HMBC) . (n.d.). SDSU NMR Facility. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020, August 10). YouTube. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts . (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine . (n.d.). NIH. Retrieved from [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives . (2021, August 25). MDPI. Retrieved from [Link]

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . (n.d.). PMC, NIH. Retrieved from [Link]

-

4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine . (n.d.). NIH. Retrieved from [Link]

-

5-(4-Propylphenyl)thiazol-2-amine . (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS AND INVESTIGATION OF FUNCTIONALIZED N-(4-METHYLPHENYL)- AND N-(4-NAPHTHALEN-1-IL)AMINOTHIAZOLE DERIVATIVES . (2021, April 9). KTU ePubl. Retrieved from [Link]

Sources

- 1. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. organomation.com [organomation.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Biosynthesis of the Thiamin-Thiazole in Eukaryotes: Identification of a Thiazole Tautomer Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterizing and Utilizing 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine (MPTA) as a Novel Molecular Probe

An Application Guide for Researchers and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This structural motif's versatility has made it a focal point for the discovery of novel therapeutic agents and research tools. This guide focuses on a specific, yet uncharacterized, member of this family: 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine , which we will refer to as MPTA.

Given the absence of published literature on MPTA's biological function[3], this document serves as a comprehensive framework for the modern researcher. It provides the foundational principles and detailed, field-proven protocols required to systematically characterize MPTA, validate its engagement with a putative biological target, and ultimately develop it into a reliable molecular probe for cellular and biochemical studies. We will proceed under the hypothesis that MPTA, like other aminothiazole derivatives, may target protein kinases or metabolic enzymes[4][5], and the following protocols are designed to rigorously test this hypothesis.

Part 1: Foundational Principles of a Chemical Probe

A high-quality chemical probe is a small molecule used to study the function of a specific protein target in a biological system. Its value is directly tied to its characterization. The goal is not merely to find a molecule that binds, but to validate one that can produce a reliable and interpretable biological outcome directly attributable to its interaction with the intended target.[6][7]

The Three Pillars of a Validated Probe:

-

Potency: The probe should interact with its target at a low concentration (typically with an IC₅₀ or K_d < 100 nM in biochemical assays and an EC₅₀ < 1 µM in cellular assays).[6]

-

Selectivity: The probe must demonstrate significantly higher potency for its intended target over other related proteins, especially those within the same family.[6]

-

Target Engagement: There must be direct evidence that the probe binds to its target in the relevant biological context (i.e., within intact cells), leading to a measurable functional outcome.[7][8]

The following workflow provides a strategic overview of the process of validating a novel compound like MPTA.

Caption: Hypothetical pathway interrogated by the MPTA probe.

Step-by-Step Methodology:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a dose-response of MPTA (e.g., from 10 µM down to 10 nM) for a relevant time period (e.g., 2, 6, or 24 hours). Include a vehicle-only control.

-

-

Protein Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-p-Protein Y).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate will confirm that MPTA functionally inhibits its target in a cellular context.

-

Protocol 4.2: Immunofluorescence (IF) for Target-Related Phenotypes

Causality: Inhibiting a target protein can often lead to changes in cellular morphology or the localization of other proteins. Immunofluorescence microscopy allows for the visualization of these phenotypic changes, providing spatial and qualitative context to the biochemical data.

[9][10]Step-by-Step Methodology:

-

Sample Preparation:

-

Seed cells on glass coverslips or in imaging-quality multi-well plates and allow them to adhere. [10] * Treat cells with MPTA at an effective concentration (e.g., 1-5x the cellular EC₅₀) and a vehicle control for a predetermined time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [11] * Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

-

[11]3. Blocking and Staining:

- Wash three times with PBS.

- Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

- Incubate with the primary antibody (diluted in blocking buffer) against a protein of interest (e.g., the target itself or a downstream marker) overnight at 4°C in a humidified chamber. [9] * Wash three times with PBS.

- Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. [9] * (Optional) Counterstain nuclei with DAPI.

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium. [9] * Image the samples using a confocal or widefield fluorescence microscope, ensuring consistent acquisition settings across all samples.

-

References

-

Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhanak, D., Edwards, A. M., … Zuercher, W. J. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Available at: [Link]

-

Wright, Z. V. F., & Sieber, S. A. (2016). Target validation using in-cell small molecule clickable imaging probes. MedChemComm. Available at: [Link]

-

Willson, T. M. (2013). Target validation using in-cell small molecule clickable imaging probes. RSC Publishing. Available at: [Link]

-

A-Gonzalez, N., Bennett, J. M., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., … Zuercher, W. J. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. Available at: [Link]

-

Workman, P., & Collins, I. (2018). Small Molecules and Their Role in Effective Preclinical Target Validation. Taylor & Francis Online. Available at: [Link]

-

Sae-Lee, W., & To, K. K. W. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

-

Dayalan Naidu, S., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Available at: [Link]

-

Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., … Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

-

LaMarr, W. A., Packer, M. J., Lauberth, S. M., & Foley, T. L. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

Basavaraju, M., & Schulze, H. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

-

Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

-

Andrews, R., Lachica, J., Lee, S. F., & Ghandi, S. (2023). Single-molecule Immunofluorescence Tissue Staining Protocol for Oligomer Imaging. protocols.io. Available at: [Link]

-

de Oliveira, M. F., da Silva, A. F. M., & de Souza, A. A. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4-Propylphenyl)thiazol-2-amine. PubChem. Available at: [Link]

-

Knapp, S., & Laufer, S. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

-

Petrikaite, V., Tarasevicius, E., & Pavilonis, A. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

-

Asr, M. A., & Rauf, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

-

MDPI. (n.d.). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI. Available at: [Link]

-

National Institutes of Health. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

MDPI. (n.d.). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. Available at: [Link]

-

ResearchGate. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C13H16N2S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]

- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Thiazole Derivatives in Drug Discovery: A Guide to Application and Protocol

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a privileged motif in a vast array of pharmacologically active compounds, including a number of clinically approved drugs.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the applications of thiazole derivatives in modern drug discovery. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and provide detailed protocols for their evaluation.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The significance of the thiazole ring in drug design stems from its ability to engage in a variety of non-covalent interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in hydrophobic and van der Waals interactions. Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking with aromatic residues in proteins. This versatility in binding, combined with its metabolic stability, makes the thiazole nucleus an attractive starting point for the design of novel therapeutic agents.[1]

Therapeutic Applications of Thiazole Derivatives

Thiazole derivatives have demonstrated a broad spectrum of biological activities, leading to their development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4]

Anticancer Applications

Thiazole-containing compounds represent a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Targeting Kinase Signaling and Tubulin Polymerization

A prominent example of a thiazole-containing anticancer drug is Dasatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5] Dasatinib potently inhibits the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive leukemias, by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.[5] Beyond BCR-ABL, Dasatinib also inhibits other kinases such as the SRC family kinases, c-KIT, and PDGFRβ.[5]

Many thiazole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[6] Thiazole-based inhibitors can target key components of this pathway, such as PI3Kα and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6]

Another important mechanism of action for anticancer thiazole derivatives is the inhibition of tubulin polymerization . Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated strategy in cancer therapy. Certain thiazole derivatives bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptotic cell death.[7][8]

Workflow for Evaluating Anticancer Thiazole Derivatives

PI3K/Akt/mTOR Signaling Pathway

Antimicrobial Applications

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazole derivatives have shown significant promise in this area, exhibiting activity against a broad range of bacteria and fungi.[4][9]

Mechanism of Action: Diverse Targets in Microbes

The antimicrobial mechanisms of thiazole derivatives are varied. Some compounds are known to inhibit essential microbial enzymes. For instance, certain thiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[9] Others may disrupt the integrity of the microbial cell membrane or inhibit key metabolic pathways.[4] In fungi, some thiazole derivatives have been found to inhibit lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis, a key component of the fungal cell membrane.[10]

Anti-inflammatory Applications

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Thiazole derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.[11]

Mechanism of Action: Inhibition of Inflammatory Mediators

A primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[12] Additionally, some thiazole derivatives have been shown to inhibit the production of other inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[13]

Neuroprotective Applications

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing healthcare challenge. Emerging research has highlighted the potential of thiazole derivatives as neuroprotective agents.[14][15]

Mechanism of Action: Targeting Enzymes in the CNS

One of the key mechanisms underlying the neuroprotective effects of some thiazole derivatives is the inhibition of monoamine oxidase B (MAO-B).[16][17] MAO-B is an enzyme responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. In the context of Alzheimer's disease, certain thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function.[14][18] Some derivatives also exhibit neuroprotective effects by activating sirtuin 1 (SIRT1), a protein involved in cell longevity and stress resistance.[15][19]

Monoamine Oxidase (MAO) Inhibition Pathway

Data on Biological Activities of Thiazole Derivatives

The following table summarizes the biological activities of a selection of thiazole derivatives from the literature, providing a comparative overview of their potency.

| Compound Class | Target/Assay | IC50/MIC | Therapeutic Area | Reference(s) |

| 2,4-Disubstituted Thiazole | PI3Kα | 0.086 µM | Anticancer | [6] |

| 2,4-Disubstituted Thiazole | mTOR | 0.221 µM | Anticancer | [6] |

| Thiazole-Naphthalene Derivative | Tubulin Polymerization | 3.3 µM | Anticancer | [7] |

| 2-Phenylacetamido-thiazole | E. coli KAS III | 5.3 µM | Antibacterial | [20] |

| 2,4-Disubstituted Thiazole | S. aureus | 16.1 µM (MIC) | Antibacterial | [4] |

| 2-(2-Hydrazinyl)thiazole | P. falciparum | 10.03-54.58 µg/mL | Antimalarial | [20] |

| 4-Thiazolidinone Derivative | C. albicans | 18.44 µM (MIC) | Antifungal | [6] |

| Cyclopropyl-hydrazinyl-thiazole | C. albicans | 0.008-7.81 µg/mL (MIC) | Antifungal | [21] |

| Pyrazolothiazole | Vaccinia Virus | 7 µg/mL (EC50) | Antiviral | [22] |

| Benzyl piperidine-linked diaryl thiazole | Acetylcholinesterase (AChE) | 0.30 µM | Neuroprotection | [14] |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone | MAO-B | 13.0 nM | Neuroprotection | [16] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative thiazole derivative and for key biological assays.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)

This protocol describes the classic Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Methanol

-

Diethyl ether

-

Ammonium hydroxide solution

-

Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask

Procedure:

-

In a round bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[23]

-

Add methanol as the solvent and a stir bar.

-

Heat the mixture to reflux with stirring for 12 hours.[23] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Wash the mixture with diethyl ether to remove any unreacted acetophenone and iodine.[23]

-

Pour the washed mixture into a solution of ammonium hydroxide to neutralize the hydroiodic acid formed during the reaction.[23]

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Recrystallize the crude product from hot methanol to obtain pure 2-amino-4-phenylthiazole.[23]

-

Dry the purified product and determine the yield and melting point. Characterize the product using spectroscopic methods such as NMR and Mass Spectrometry.

Causality: The Hantzsch synthesis is a condensation reaction between an α-haloketone (formed in situ from acetophenone and iodine) and a thioamide (thiourea). The reaction proceeds through the formation of an intermediate which then cyclizes to form the thiazole ring. The use of excess thiourea helps to drive the reaction to completion.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of thiazole derivatives on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Thiazole derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity. The reduction of MTT to formazan is carried out by mitochondrial dehydrogenases in living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiazole derivatives against bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Thiazole derivative stock solution (dissolved in DMSO)

-

Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the thiazole derivative in the appropriate broth medium to obtain a range of concentrations.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.[9]

Causality: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a measure of the potency of the compound against the tested pathogen.

References

- El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748.

- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.

- Kumar, A., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Drug Development and Research, 4(3), 256-263.

-

Patsnap Synapse. (2024). What is the mechanism of Dasatinib? Retrieved from [Link]

- Ayati, A., et al. (2015). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 22(23), 2735-2761.

- El-Naggar, A. M., et al. (2022).

- Ghasemi, S., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1-12.

- Karakaya, A., et al. (2024). Synthesis of novel thiazole derivatives against Alzheimer's disease and investigation of their cholinesterase inhibition and antioxidant properties. European Journal of Life Sciences, 3(3), 101-106.

- Arora, R., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 223-241.

- A. F. M. F. Rahman, et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 163-174.

- Chivapat, P., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry.

- Kumar, D., et al. (2011). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 2(8), 1957-1969.

- Belwal, C. K., & Joshi, K. A. (2014). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1089.

- Ali, T. E. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774.

- Wang, L., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846.

- Singh, R. K., et al. (2019). Thiazole Compounds as Antiviral Agents: An Update. Medicinal Chemistry, 15(7), 708-734.

- Farghaly, T. A., et al. (2023). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 28(17), 6331.

- El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33269-33283.

- Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2023). Molecules, 28(5), 2305.

- Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355-6367.

- Chimenti, F., et al. (2005). Thiazole and thiazolidine derivatives as MAO-B selective inhibitors. Bioorganic & Medicinal Chemistry, 13(5), 1835-1841.

- Chivapat, P., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing.

- Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688.

- Karakaya, A., et al. (2024). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. Journal of Molecular Structure, 1301, 137351.

- Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7531.

- Singh, R. K., et al. (2019). Thiazole Compounds as Antiviral Agents: An Update.

- Gençer, H. K., et al. (2008). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Archiv der Pharmazie-Chemistry in Life Sciences, 341(7), 417-423.

- Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 167, 437-451.

- Singh, R. K., et al. (2019).

- Granese, A., et al. (1993). MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. Il Farmaco, 48(11), 1569-1583.

- Stankova, I., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(21), 6699.

- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024).

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2013). Medicinal Chemistry Research, 22(9), 4438-4449.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(29), 18991-19002.

- Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.

- Anti-viral activity of thiazole derivatives: an updated patent review. (2022).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435.

- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2021). EXCLI Journal, 20, 134-149.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Journal of Molecular Structure, 1300, 137219.

- Anti-viral activity of thiazole derivatives: an updated patent review. (2022).

- Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.